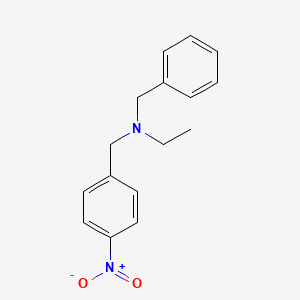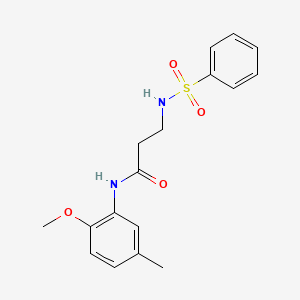![molecular formula C20H25NOS B5869275 2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as DMTBIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DMTBIPA is not fully understood. However, it is believed that DMTBIPA exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DMTBIPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that DMTBIPA can inhibit the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages. In cancer cells, DMTBIPA can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, DMTBIPA can protect against oxidative stress-induced cell death, suggesting its potential application in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMTBIPA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water and organic solvents can pose a challenge for its use in certain experiments. Additionally, DMTBIPA's mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain assays.
Orientations Futures
There are several future directions for DMTBIPA research, including the development of novel DMTBIPA derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to evaluate the safety and efficacy of DMTBIPA in vivo, which can pave the way for its clinical development as a potential drug candidate.
Conclusion:
In conclusion, DMTBIPA is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTBIPA and its derivatives in various applications.
Méthodes De Synthèse
DMTBIPA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylphenylthiol. This intermediate is then reacted with 4-isopropylaniline and acetic anhydride to produce DMTBIPA.
Applications De Recherche Scientifique
DMTBIPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DMTBIPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, DMTBIPA can be used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, DMTBIPA can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
Propriétés
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-14(2)18-5-7-19(8-6-18)21-20(22)13-23-12-17-10-15(3)9-16(4)11-17/h5-11,14H,12-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTWEWAHQWMMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
